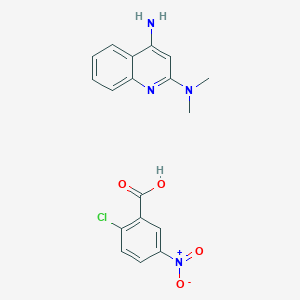

2-chloro-5-nitrobenzoic acid - N~2~,N~2~-dimethyl-2,4-quinolinediamine (1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-5-nitrobenzoic acid - N~2~,N~2~-dimethyl-2,4-quinolinediamine (1:1) is a chemical compound that has been the focus of scientific research in recent years. This compound is used in various applications, including as a reagent in organic synthesis and as a fluorescent probe.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Drug Discovery

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 2-chloro-5-nitrobenzoic acid, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in current drug discovery, highlighting the potential of 2-chloro-5-nitrobenzoic acid derivatives in medicinal chemistry (Soňa Křupková et al., 2013).

Molecular Salt and Co-crystal Formation

The formation of acid-base multicomponent systems with active pharmaceutical ingredients like 2-chloro-5-nitrobenzoic acid has been explored. Studies show that these compounds have high thermal stability and distinct photoluminescence properties, which are crucial for developing new pharmaceutical formulations (L. Croitor et al., 2020).

Crystal Structure Analysis

Research into the hydrogen-bonded structures of isomeric compounds, including 2-chloro-5-nitrobenzoic acid with quinoline, provides insights into their crystal packing and potential for forming stable molecular complexes. This knowledge is valuable for designing materials with specific physical properties (Kazuma Gotoh et al., 2009).

Solid-State Chemistry and Material Science

Studies on the solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a compound related to 2-chloro-5-nitrobenzoic acid, demonstrate the importance of halogen bonds in the stabilization of crystal structures. This research aids in understanding the interactions that govern the formation and stability of pharmaceutical cocrystals and salts (Madhavi Oruganti et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-5-nitrobenzoic acid;2-N,2-N-dimethylquinoline-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.C7H4ClNO4/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h3-7H,1-2H3,(H2,12,13);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUKWDCEHZSGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)